molecular formula C18H13F2N3O2S2 B2452805 1-(2,5-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide CAS No. 1795297-16-3

1-(2,5-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide

Cat. No.: B2452805
CAS No.: 1795297-16-3
M. Wt: 405.44
InChI Key: AWZDAPINGFKSSX-UHFFFAOYSA-N
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Description

1-(2,5-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H13F2N3O2S2 and its molecular weight is 405.44. The purity is usually 95%.
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Biological Activity

1-(2,5-Difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, including its mechanism of action, efficacy in various cancer models, and relevant case studies.

Chemical Structure

The compound features a difluorophenyl moiety and an imidazo[2,1-b]thiazole ring, which are known to contribute to its biological properties. The sulfonamide group enhances solubility and bioavailability.

Research indicates that compounds with similar structures often act by inhibiting key signaling pathways in cancer cells. Specifically, the imidazo[2,1-b]thiazole derivatives have been shown to inhibit the phosphorylation of focal adhesion kinase (FAK), a protein involved in cell migration and proliferation . This inhibition can lead to reduced tumor growth and metastasis.

Anticancer Efficacy

A series of studies have evaluated the anticancer properties of related compounds. For instance:

  • In vitro Studies : Compounds similar to this compound demonstrated significant antiproliferative activity against various cancer cell lines. Notably, IC50 values ranged from 0.59 to 10.8 µM across different studies .
  • Mechanistic Insights : The inhibition of FAK not only reduces cell proliferation but also affects cell migration. This was evidenced by scratch wound-healing assays where significant inhibition of migration was observed in pancreatic cancer cell lines .

Case Studies

Several case studies highlight the effectiveness of imidazo[2,1-b]thiazole derivatives:

  • Pancreatic Cancer Models : In studies involving SUIT-2 and Panc-1 cells, compounds exhibited IC50 values as low as 5.11 µM, indicating potent activity against pancreatic ductal adenocarcinoma .
  • Mesothelioma Treatment : Compounds were tested on primary cell cultures from peritoneal mesothelioma (MesoII and STO cells), showing promising antitumor activity with IC50 values ranging from 0.59 to 2.81 µM .

Summary of Findings

Study FocusCell LinesIC50 Values (µM)Mechanism
Pancreatic CancerSUIT-2, Panc-15.11 - 10.8FAK Inhibition
MesotheliomaMesoII, STO0.59 - 2.81FAK Inhibition

Future Directions

The promising results from the studies suggest that further exploration into the structure-activity relationship (SAR) of imidazo[2,1-b]thiazole derivatives could lead to the development of new anticancer therapies. Investigating combinations with existing chemotherapeutics like gemcitabine may enhance therapeutic efficacy .

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2S2/c19-13-5-6-15(20)12(9-13)11-27(24,25)22-16-4-2-1-3-14(16)17-10-23-7-8-26-18(23)21-17/h1-10,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZDAPINGFKSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NS(=O)(=O)CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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